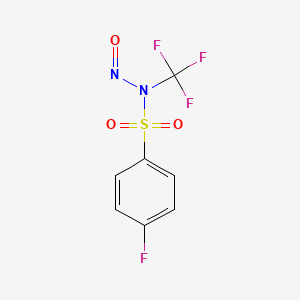
Ethyl 4-dodecylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-dodecylbenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is characterized by its long alkyl chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-dodecylbenzoate can be synthesized through the esterification of 4-dodecylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
4-dodecylbenzoic acid+ethanolacid catalystEthyl 4-dodecylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of modified clay as a catalyst has been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-dodecylbenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to 4-dodecylbenzoic acid and ethanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Hydrolysis: 4-dodecylbenzoic acid and ethanol.
Reduction: 4-dodecylbenzyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 4-dodecylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and plasticizers
Mechanism of Action
The mechanism of action of ethyl 4-dodecylbenzoate in biological systems involves its interaction with lipid membranes. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a shorter alkyl chain.
Methyl 4-dodecylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Butyl 4-dodecylbenzoate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain esters. This makes it particularly useful in applications requiring higher thermal stability .
Properties
| 86892-28-6 | |
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
ethyl 4-dodecylbenzoate |
InChI |
InChI=1S/C21H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23-4-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
UEWGSVUNDJPGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)

![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)




